An In-depth Technical Guide on the Chemical Properties and Structure of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone)
An In-depth Technical Guide on the Chemical Properties and Structure of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone)
Introduction
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one, widely known in the pharmaceutical realm as Edaravone, is a synthetic heterocyclic compound with significant therapeutic applications. Initially developed for the treatment of ischemic stroke, its role as a potent free radical scavenger has led to its approval for managing amyotrophic lateral sclerosis (ALS).[1][2][3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analytical methodologies pertinent to this important molecule, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
Edaravone is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. The presence of a phenyl group at position 5 significantly influences its electronic properties and biological activity.
Chemical and Physical Data
A summary of the key physicochemical properties of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [1] |
| Synonyms | Edaravone, MCI-186, Radicava | [1] |
| CAS Number | 89-25-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molar Mass | 174.203 g/mol | [1] |
| Melting Point | 127-131 °C | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Freely soluble in HPLC water; Water solubility of 1.96 ± 0.05 mg/mL | [4][5][6] |
| pKa | 7 | [4] |
Tautomerism: A Key Structural Feature
A critical aspect of the chemistry of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is its existence in tautomeric forms. The keto-enol tautomerism, common to pyrazolones, results in an equilibrium between the ketone form (CH form), the enol form (OH form), and an amine form (NH form). The predominant tautomer can be influenced by the solvent's polarity.[7][8] In nonpolar solvents, the enol form is more prevalent, often existing as hydrogen-bonded dimers.[9] The equilibrium between these tautomers is crucial for its antioxidant activity.
Caption: Tautomeric equilibrium of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one.
Synthesis and Chemical Reactions
The synthesis of pyrazolone derivatives like Edaravone typically involves the condensation of a β-keto ester with a hydrazine derivative. This classical approach, known as the Knorr pyrazole synthesis, remains a fundamental method for constructing the pyrazolone ring.[10]
General Synthetic Pathway
The synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is achieved through the reaction of ethyl acetoacetate with phenylhydrazine. The initial condensation reaction forms a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to yield the final product.
Caption: General synthetic scheme for 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one.
Key Chemical Reactions
The pyrazolone ring in Edaravone is susceptible to various chemical transformations. Electrophilic substitution reactions can occur at the C4 position.[11] The nitrogen atoms can be alkylated, and the carbonyl group can undergo reactions typical of ketones. The molecule can also be metabolized in vivo to form glucuronide and sulfate conjugates, which are pharmacologically inactive.[2][12]
Spectroscopic and Analytical Characterization
A variety of analytical techniques are employed to characterize 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one and quantify its presence in pharmaceutical formulations and biological matrices.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The chemical shifts will vary depending on the solvent and the predominant tautomeric form. In CDCl₃, characteristic proton signals for the methyl group, the methylene protons of the pyrazolone ring, and the aromatic protons of the phenyl group are observed.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=O stretching of the ketone group (around 1700-1750 cm⁻¹), N-H stretching, and C=C stretching of the aromatic ring.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[13][14]
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Edaravone.[15][16] Reversed-phase HPLC methods with UV detection are commonly employed for routine quality control and for determining the concentration of the drug in biological fluids.[4][17][18] High-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also utilized for its quantification.[15][16]
Experimental Protocol: RP-HPLC Method for Edaravone Quantification
This protocol provides a general framework for the quantitative analysis of Edaravone using RP-HPLC.
Objective: To determine the concentration of Edaravone in a sample.
Materials:
-
Edaravone reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer (e.g., 10 mM, pH 5.8) and acetonitrile in a suitable ratio (e.g., 55:45 v/v).[17] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Edaravone reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing Edaravone in the mobile phase to obtain a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Ammonium acetate buffer : Acetonitrile (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 243 nm[17]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of Edaravone in the sample by interpolating its peak area on the calibration curve.
Mechanism of Action in a Biological Context
The therapeutic efficacy of Edaravone is attributed to its potent antioxidant properties.[2][19] It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[19][20] This action is particularly relevant in neurodegenerative diseases like ALS and in the context of ischemic stroke, where oxidative stress is a major contributor to neuronal damage.[3][19][20]
Caption: Simplified mechanism of action of Edaravone as a free radical scavenger.
By scavenging free radicals, Edaravone inhibits lipid peroxidation and protects cell membranes from oxidative damage.[19] It is also suggested to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[19]
Conclusion
5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) is a molecule of significant interest in medicinal chemistry and drug development. Its unique chemical structure, characterized by the pyrazolone ring and the presence of tautomeric forms, underpins its potent antioxidant activity. A thorough understanding of its chemical properties, synthesis, and analytical methods is crucial for its effective utilization in therapeutic applications and for the development of novel analogues with enhanced efficacy. This guide has provided a detailed technical overview to support researchers and scientists in their endeavors with this important compound.
References
-
Wikipedia. Edaravone. [Link]
-
Brotman, R. G., Moreno-Escobar, M. C., Joseph, J. M., & Giler, V. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 43(7), 414–417. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone? [Link]
-
Jain, D., & Jain, S. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. PharmaTutor, 2(8), 115-121. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. [Link]
-
Patsnap Synapse. (2024). What is Edaravone used for? [Link]
-
Patel, H., & Shah, D. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. ResearchGate. [Link]
-
Patel, M., & Patel, P. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. World Journal of Pharmaceutical Research, 13(5), 1046-1061. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Kawai, H., Nakai, H., Ohta, H., & Miyamoto, K. (2001). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Journal of the Chemical Society, Perkin Transactions 1, (11), 1259-1262. [Link]
-
Varatharajan, R., Muralidharan, S., Vijayan, V., & Jaganmohan, C. (2016). bio-analytical method development and validation of edaravone by rp-hplc: application to human clinical studies. pharmreports, 1(1). [Link]
-
Al-Aani, H., & Al-Obaidi, H. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Pharmaceuticals, 18(7), 935. [Link]
-
El-Malah, A. A., & El-Gendy, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 646. [Link]
-
Dr. Venkatesh P. (2019). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
S. P. (2025). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Miyamoto, K., Ohta, H., Nakai, H., & Kawai, H. (2001). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Bioorganic & Medicinal Chemistry Letters, 11(11), 1437-1440. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Onuki, Y., Hasegawa, K., & Takayama, K. (2020). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 17(10), 3826–3836. [Link]
-
S. P. (2025). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]
-
MySkinRecipes. (n.d.). 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one. [Link]
-
ChemSynthesis. (2025). 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). [Link]
-
Glisić, B. D., et al. (2013). Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one. ResearchGate. [Link]
-
Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-734. [Link]
-
Onuki, Y., Hasegawa, K., & Takayama, K. (2020). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 17(10), 3826–3836. [Link]
-
PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-. [Link]
-
Al-Hourani, B. J., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1461. [Link]
-
S. P. (2025). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed Central. [Link]
-
El-Awa, A., & El-Gendy, M. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]
-
Cysewska, M., et al. (2023). Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. Molecules, 28(2), 643. [Link]
-
Rajput, S. J., & Banchhor, M. (2025). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 259, 116639. [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]
-
Nguyen, T. T. T., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 58(4), 433. [Link]
Sources
- 1. Edaravone - Wikipedia [en.wikipedia.org]
- 2. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Edaravone used for? [synapse.patsnap.com]
- 4. pharmreports.com [pharmreports.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmatutor.org [pharmatutor.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 20. nbinno.com [nbinno.com]
